7-Hydroxyundecanoyl-CoA

Lipidomics Mass Spectrometry Chemical Synthesis

Researchers, acquire 7-Hydroxyundecanoyl-CoA, a C11 medium-chain hydroxy acyl-CoA with a specific hydroxyl at C7, critical for accurate MCAD enzyme kinetics and fatty acid oxidation disorder research. Unlike generic substitution with undecanoyl-CoA or other positional isomers, its distinct fragmentation pattern and SPLASH key (splash10-0fai-3110201419-53986baffb7b69e855c7) ensure reliable LC-MS/MS method validation and metabolic flux studies. Offering defined chain length and hydroxylation, this compound is an essential authentic standard for profiling medium-chain hydroxyacyl-CoAs in biochemical assays, diagnostic panels, and reference material synthesis. Verified purity ≥95%; request a quote.

Molecular Formula C32H56N7O18P3S
Molecular Weight 951.8 g/mol
Cat. No. B15547200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyundecanoyl-CoA
Molecular FormulaC32H56N7O18P3S
Molecular Weight951.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H56N7O18P3S/c1-4-5-9-20(40)10-7-6-8-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)
InChIKeyLDULWUZRPWIRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyundecanoyl-CoA: A C11 Hydroxylated Medium-Chain Acyl-CoA for Beta-Oxidation and Metabolomics Research


7-Hydroxyundecanoyl-CoA is a medium-chain hydroxy fatty acyl-CoA thioester with a C11 acyl chain length and a hydroxyl substituent at the C7 position. It is classified within the broader family of acyl-CoAs, specifically as a medium-chain (C5-C11) hydroxy acyl-CoA [1]. This compound serves as a substrate in the mitochondrial beta-oxidation pathway, entering after activation and being processed by medium-chain acyl-CoA dehydrogenase (MCAD) and downstream enzymes to ultimately yield acetyl-CoA for energy production or the TCA cycle [2]. Its defined chain length and specific hydroxylation position distinguish it from other undecanoyl-CoA analogs, which is critical for precise experimental control in metabolic flux studies and enzyme specificity assays.

Why Undecanoyl-CoA or Other Hydroxylated Analogs Cannot Substitute for 7-Hydroxyundecanoyl-CoA


Generic substitution among C11 acyl-CoAs fails due to fundamental differences in substrate specificity and metabolic fate. While undecanoyl-CoA and 3-, 9-, or 10-hydroxyundecanoyl-CoA share the same core carbon backbone, the position of the hydroxyl group (or its absence) dictates their interaction with key mitochondrial and peroxisomal enzymes [1]. Medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in beta-oxidation, exhibits pronounced chain-length and positional specificity. For instance, its activity is highest on C8-C12 substrates, but introducing a hydroxyl group at C7 alters the molecule's recognition and processing kinetics compared to an unsubstituted acyl chain or a hydroxyl at the β-carbon (C3) [2]. Furthermore, analytical LC-MS/MS methods rely on distinct fragmentation patterns; substituting one isomer for another will invalidate method validation and quantification due to unique spectral signatures [3]. Therefore, selecting the precise isomer is not a matter of vendor convenience but a strict requirement for experimental reproducibility and accurate biochemical interpretation.

Quantitative Differentiation: Comparative Evidence for 7-Hydroxyundecanoyl-CoA


Distinct Structural Identity: C7 Hydroxyl Defines Molecular Formula and Mass Relative to Non-Hydroxylated Undecanoyl-CoA

7-Hydroxyundecanoyl-CoA is structurally distinct from its non-hydroxylated analog, undecanoyl-CoA, by the presence of a hydroxyl group at the C7 position. This results in a different molecular formula (C32H56N7O18P3S vs. C32H56N7O17P3S) and a higher monoisotopic mass (951.2615 Da vs. 935.2666 Da) [1][2]. These differences are not trivial; they directly impact chromatographic retention times and mass spectrometric detection parameters.

Lipidomics Mass Spectrometry Chemical Synthesis

Positional Isomerism: C7 Hydroxyl Enables Distinct Metabolic Partitioning Relative to 3-Hydroxyundecanoyl-CoA

While both 7-hydroxyundecanoyl-CoA and 3-hydroxyundecanoyl-CoA share an identical molecular formula (C32H56N7O18P3S) and mass (951.81 Da) [1], the position of the hydroxyl group dictates their interaction with the beta-oxidation machinery. The 3-hydroxy intermediate is a direct product of the enoyl-CoA hydratase step and a substrate for 3-hydroxyacyl-CoA dehydrogenase [2]. In contrast, the C7 hydroxyl in 7-hydroxyundecanoyl-CoA is located deeper in the acyl chain and is not processed by the same dehydrogenases, requiring distinct auxiliary enzymes or alternative pathways for complete oxidation [3].

Beta-Oxidation Enzyme Specificity Metabolic Flux Analysis

Enzymatic Recognition: Chain Length and Hydroxylation Profile Modulate MCAD Activity

Medium-chain acyl-CoA dehydrogenase (MCAD) exhibits a well-characterized substrate specificity profile that is highly relevant to 7-hydroxyundecanoyl-CoA. MCAD optimally accepts acyl-CoA substrates with chain lengths of 8 to 12 carbons, and activity drops significantly with shorter (C4) or longer (C16) chains [1]. While specific kinetic data (Km, kcat) for 7-hydroxyundecanoyl-CoA is not published, its C11 chain length places it within the optimal MCAD substrate range, distinguishing it from short-chain analogs (C4) which are processed ~5-fold less efficiently [1]. Furthermore, the presence of a C7 hydroxyl introduces an additional recognition element that may alter binding affinity relative to non-hydroxylated C11 substrates like undecanoyl-CoA, a factor critical for in vitro enzyme assays [2].

Enzyme Kinetics Acyl-CoA Dehydrogenase MCAD

Analytical Unambiguity: Unique LC-MS/MS Spectral Signature Prevents Misannotation

In untargeted metabolomics workflows, reliable identification hinges on spectral matching. Predicted LC-MS/MS spectra for 7-Hydroxyundecanoyl-CoA and Undecanoyl-CoA exhibit distinct SPLASH keys, which are algorithmic fingerprints of their fragmentation patterns [1][2]. The SPLASH key for 7-Hydroxyundecanoyl-CoA (20V, negative mode) is 'splash10-0fai-3110201419-53986baffb7b69e855c7', whereas that for Undecanoyl-CoA (20V, positive mode) is 'splash10-000i-0921300000-171a5292481b5ca2f47c'. These unique identifiers serve as a quantitative metric for database matching scores, ensuring that the detected feature is correctly assigned.

LC-MS/MS Metabolite Identification Spectral Library

Optimal Research and Industrial Use Cases for 7-Hydroxyundecanoyl-CoA


LC-MS/MS Metabolomics Method Development and Validation

7-Hydroxyundecanoyl-CoA is an essential authentic standard for developing and validating LC-MS/MS methods aimed at profiling medium-chain hydroxyacyl-CoAs. Its unique monoisotopic mass (951.2615 Da) and distinct predicted SPLASH key (splash10-0fai-3110201419-53986baffb7b69e855c7) enable it to serve as a retention time and spectral quality control marker, ensuring accurate identification and preventing misannotation with undecanoyl-CoA or other positional isomers in complex biological extracts [1][2].

In Vitro Enzyme Assays for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Auxiliary Beta-Oxidation Enzymes

Researchers studying the kinetic parameters of MCAD or investigating inherited fatty acid oxidation disorders can use 7-Hydroxyundecanoyl-CoA as a chain-length-appropriate substrate. Its C11 backbone falls within the high-activity window (C8-C12) of MCAD, offering a relevant alternative to shorter-chain substrates that exhibit up to 5-fold lower catalytic efficiency [3]. Furthermore, its C7 hydroxyl group makes it a specific probe for studying auxiliary enzymes involved in processing non-standard beta-oxidation intermediates [4].

Metabolic Flux Analysis and Tracer Studies in Cellular Models

For experiments tracking the fate of medium-chain fatty acids through beta-oxidation to the TCA cycle, 7-Hydroxyundecanoyl-CoA provides a defined starting point. Its established pathway entry and processing to acetyl-CoA [5] allows for precise flux calculations in mitochondrial function assays, distinguishing it from other isomers that may enter different catabolic or anabolic routes.

Synthesis of Structurally Defined Acylcarnitines and Lipid Standards

In lipid chemistry and reference material production, 7-Hydroxyundecanoyl-CoA can be used as a precursor for the enzymatic or chemical synthesis of 7-Hydroxyundecanoylcarnitine [6]. This is critical for creating high-purity acylcarnitine standards used in newborn screening panels and clinical diagnostic assays for metabolic disorders.

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